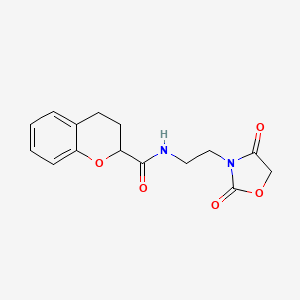

![molecular formula C11H19NO5S B2732595 Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 2305255-06-3](/img/structure/B2732595.png)

Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

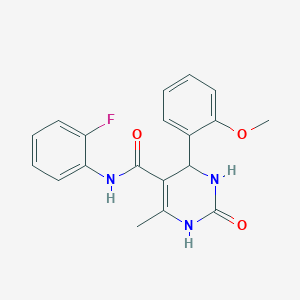

- Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₅S . It is a spirocyclic compound containing a thia-azaspiro ring system.

- The compound has a molecular weight of 277.34 g/mol .

Molecular Structure Analysis

- Iupac Name: tert-butyl 6-oxa-7-thia-8-azaspiro[3.5]nonane-8-carboxylate 7,7-dioxide

- Inchi Code: 1S/C₁₁H₁₉NO₅S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H₂,1-3H₃

Chemical Reactions Analysis

- Information on specific chemical reactions involving this compound is not readily available in the retrieved data.

Physical And Chemical Properties Analysis

- Physical Form : Powder

- Purity : 95%

- Storage Temperature : Not specified

- Shipping Temperature : Not specified

Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry :

- Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the chemical , useful for further selective derivation and accessing chemical space complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

- Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which may be used for preparing other biologically active heterocyclic compounds, demonstrating the versatility of such compounds in organic synthesis (Moskalenko & Boev, 2012).

- Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, which are crucial in the field of peptide synthesis (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Conformational Analysis and Structural Studies :

- Lattes et al. (1982) conducted a photochemical and thermal rearrangement study of oxaziridines, providing evidence in support of stereoelectronic control theory. This study is significant in understanding the reaction mechanisms and structures of spiro compounds (Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, & Vanmeerssche, 1982).

- Jasch et al. (2012) explored the nucleophilic substitutions and radical reactions of tert-butyl phenylazocarboxylates, which are significant in the field of synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Drug Discovery and Biological Applications :

- Rao et al. (2017) described a new reagent for introducing Boc protecting group to amines, demonstrating the relevance of such compounds in drug discovery and biological applications (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).

- Chalyk et al. (2017) synthesized new scaffolds for drug discovery, specifically 6-azaspiro[4.3]alkanes, from four-membered-ring ketones. This highlights the potential of spiro compounds in innovative drug discovery (Chalyk, Isakov, Butko, Hrebeniuk, Savych, Kucher, Gavrilenko, Druzhenko, Yarmolchuk, Zozulya, & Mykhailiuk, 2017).

Safety And Hazards

- The safety information provided does not indicate any specific hazards associated with this compound.

Orientations Futures

- Further research is needed to explore the compound’s potential applications, biological activity, and synthetic pathways.

Please note that the available data is limited, and additional research may be required to fully understand the compound’s properties and potential uses. If you need more detailed information, consider consulting additional scientific literature or experts in the field12

Propriétés

IUPAC Name |

tert-butyl 7,7-dioxo-6-oxa-7λ6-thia-8-azaspiro[3.5]nonane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTBLTUQDKZYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCC2)COS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)

![2-(2,4-Dichlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2732520.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2732527.png)

![5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2732529.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)